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Compound of Interest

Compound Name: MTT Formazan

Cat. No.: B1226572 Get Quote

Technical Support Center: MTT Assay
Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug

development professionals to identify and avoid common artifacts and false positives

encountered during MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays.

Frequently Asked Questions (FAQs) &
Troubleshooting Guides
Here we address specific issues that can arise during your MTT experiments, providing

explanations and actionable solutions.

Q1: Why are my absorbance readings unexpectedly high, suggesting increased cell viability,

even when I expect cytotoxicity?

This is a common indicator of a false positive and can be caused by several factors:

Direct MTT Reduction by Test Compound: Many compounds, particularly those with

antioxidant properties like polyphenols (e.g., flavonoids found in plant extracts) and some

nanoparticles, can directly reduce the yellow MTT tetrazolium salt to purple formazan

crystals without any cellular enzymatic activity.[1][2][3][4] This chemical reduction leads to a

strong purple signal that is mistakenly interpreted as high metabolic activity.
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Colorimetric Interference: If your test compound is colored and absorbs light near the same

wavelength as formazan (around 570 nm), it can artificially inflate the absorbance readings.

[5]

Troubleshooting Steps:

Perform a Cell-Free Control: This is the most critical step to identify compound interference.

Incubate your test compound at the same concentrations used in your experiment with MTT

reagent in cell culture medium, but without any cells. A significant increase in absorbance in

these wells directly correlates with the compound's ability to reduce MTT.[1][6]

Visually Inspect Wells: Look for any precipitation of your compound, as this can scatter light

and increase absorbance readings.

Use an Alternative Assay: If interference is confirmed, consider using a cytotoxicity assay

with a different mechanism, such as the Lactate Dehydrogenase (LDH) assay, which

measures membrane integrity, or an ATP-based assay, which quantifies cellular ATP levels.

[1][7]

Q2: My absorbance readings are highly variable between replicate wells. What's causing this

and how can I fix it?

High variability can obscure your results and make data interpretation difficult. Common causes

include:

Incomplete Formazan Solubilization: Formazan crystals are insoluble in aqueous solutions

and require an organic solvent like DMSO or an acidified isopropanol solution for complete

dissolution.[1][8][9][10] If the crystals are not fully dissolved, it will lead to inconsistent

absorbance readings.

Uneven Cell Seeding: Inconsistent numbers of cells seeded across the wells of your plate

will naturally lead to variable formazan production.

Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation, which

can concentrate media components and affect cell growth and the assay itself.[6]
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Cell Clumping: For adherent cells, clumps can lead to uneven growth and for suspension

cells, it can result in inaccurate cell counts when plating.

Troubleshooting Steps:

Ensure Complete Solubilization: After adding the solubilization solvent (e.g., DMSO), place

the plate on an orbital shaker for 15-30 minutes to ensure all formazan crystals are

dissolved. Visually inspect the wells with a microscope before reading the plate.[6] For cells

that are difficult to lyse, a solution of 10% SDS in 0.01 M HCl can be used for overnight

incubation.[1][8]

Standardize Cell Seeding: Ensure your cell suspension is homogenous before and during

plating. Gently pipette up and down or vortex briefly between pipetting steps.

Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental samples.

Instead, fill them with sterile PBS or media to create a humidity barrier.[6]

Create Single-Cell Suspensions: For adherent cells, ensure complete trypsinization. For all

cell types, gently pipette the cell suspension to break up any clumps before seeding.

Q3: Why are my blank (media only) wells showing high background absorbance?

High background absorbance can be attributed to several factors that cause non-enzymatic

reduction of MTT or interfere with the absorbance reading:

Contamination: Bacterial or yeast contamination can reduce MTT, leading to a false-positive

signal.[11]

Phenol Red Interference: Phenol red, a common pH indicator in cell culture media, absorbs

light in the same range as formazan, which can increase background readings.[12][13] The

pH of the media, which can be altered by cellular metabolism, will affect the color and

absorbance of phenol red.[13]

Serum Components: Components in fetal bovine serum (FBS) can sometimes interfere with

the assay and contribute to background absorbance.[1][14]
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Light Exposure: The MTT reagent is light-sensitive and can degrade when exposed to light

for extended periods, leading to higher background.[11]

Troubleshooting Steps:

Maintain Aseptic Technique: Ensure all reagents and equipment are sterile to prevent

microbial contamination.

Use Phenol Red-Free Medium: During the MTT incubation step, it is advisable to use a

phenol red-free medium.[6] Alternatively, a reference wavelength (e.g., 650 nm) can be used

to subtract the background absorbance.[1]

Use Serum-Free Medium: For the MTT incubation period, switch to a serum-free medium to

minimize interference from serum components.[1][6]

Protect from Light: Store the MTT reagent in the dark and keep the plate covered with

aluminum foil during incubations.[11]

Q4: My formazan crystals are not dissolving completely. What can I do?

Incomplete formazan dissolution is a frequent problem that leads to inaccurate and variable

results.[1][6]

Troubleshooting Steps:

Increase Solvent Volume and Incubation Time: Ensure you are using a sufficient volume of

the solubilization solvent. After adding the solvent, allow for adequate incubation time,

potentially overnight if using an SDS-based solution.[8][10]

Improve Mixing: Gentle agitation on an orbital shaker is more effective than manual shaking

for ensuring complete dissolution.[6]

Change Solubilization Reagent: If DMSO is not effective, consider using an acidified

isopropanol solution or a solution containing SDS (Sodium Dodecyl Sulfate), which is a

detergent that can help lyse cells and dissolve the formazan.[1][8][15]
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Visual Confirmation: Always visually confirm that all crystals have dissolved before reading

the plate. This can be done by inspecting the wells under a microscope.[1]

Data Presentation: Interference and Assay
Comparison
The following tables summarize quantitative data on common interferences and compare the

characteristics of different viability assays.

Table 1: Interference of Selected Compounds in a Cell-Free MTT Assay

Compound Concentration Observed Effect Reference

Quercetin 10 µM

Significant

overestimation of

viability

[16]

Resveratrol 50 µM
Direct reduction of

MTT
[2]

Epigallocatechin

gallate (EGCG)
100 µM

Twofold

underestimation of

anti-proliferative effect

in cell-based assay

[3][4]

Diesel Nanoparticles 0.05 µg/mL
Direct reduction of

MTT
[17]

Various Nanoparticles >50 µg/cm²
Interference with

optical measurement
[18]

Table 2: Comparison of Common Cell Viability and Cytotoxicity Assays
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Assay Principle Advantages Disadvantages

MTT

Enzymatic reduction

of tetrazolium salt by

mitochondrial

dehydrogenases.

Inexpensive, widely

used.

Prone to interference,

requires a

solubilization step,

endpoint assay.[1][7]

XTT, MTS, WST-8

Similar to MTT, but the

formazan product is

water-soluble.

No solubilization step,

higher sensitivity than

MTT (WST-8 > MTS).

[19][20]

Can still be affected

by reducing

compounds.[3][4]

Resazurin

(AlamarBlue)

Reduction of non-

fluorescent resazurin

to fluorescent

resorufin by viable

cells.

More sensitive than

tetrazolium assays,

homogeneous format.

[21][22]

Susceptible to

interference from

reducing compounds.

LDH

Measures the release

of lactate

dehydrogenase from

damaged cells.

Measures cytotoxicity

directly (membrane

integrity).

Released LDH has a

limited half-life in

culture medium.[23]

[24][25][26]

ATP-based

Quantifies ATP, which

is indicative of

metabolically active

cells.

Very sensitive, fast,

and amenable to high-

throughput screening.

[11][27][28][29]

Can be expensive,

ATP levels can

fluctuate with

metabolic changes.[7]

Experimental Protocols
Detailed methodologies for key experiments are provided below.

Protocol 1: Standard MTT Assay for Adherent Cells
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-

10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

Compound Treatment: Remove the culture medium and add fresh medium (preferably

phenol red-free) containing various concentrations of your test compound. Include
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appropriate vehicle and untreated controls. Incubate for the desired exposure time (e.g., 24-

72 hours).

MTT Addition: Remove the medium containing the test compound. Add 100 µL of fresh

serum-free medium and 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert

the soluble yellow MTT into insoluble purple formazan crystals.

Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilization

solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure

complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a

microplate reader. A reference wavelength of 630 nm can be used to subtract background

absorbance.[1]

Protocol 2: Cell-Free MTT Reduction Assay (Interference
Control)

Plate Setup: Prepare a 96-well plate with cell culture medium (without cells).

Compound Addition: Add the same concentrations of your test compound as used in the cell-

based assay to triplicate wells. Include a vehicle-only control.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

Incubation: Incubate for the same duration as the cell-based assay (2-4 hours) at 37°C.

Solubilization and Measurement: Add 150 µL of DMSO and measure the absorbance at 570

nm. A significant, dose-dependent increase in absorbance in the presence of your compound

indicates direct reduction of MTT.[6]

Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity
Assay
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Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate

as you would for the MTT assay. Include controls for spontaneous LDH release (untreated

cells) and maximum LDH release (cells treated with a lysis buffer provided in the assay kit).

[24][25]

Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5

minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each

well containing the supernatant.

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

Stop Reaction and Measure: Add a stop solution (if required by the kit) and measure the

absorbance at the recommended wavelength (usually around 490 nm).[25]

Protocol 4: ATP-Based Cell Viability Assay (e.g.,
CellTiter-Glo®)

Cell Seeding and Treatment: Seed and treat cells in an opaque-walled 96-well plate suitable

for luminescence measurements.

Reagent Addition: After the treatment period, allow the plate to equilibrate to room

temperature. Add a volume of the ATP assay reagent equal to the volume of cell culture

medium in each well.

Lysis and Signal Generation: Place the plate on an orbital shaker for 2 minutes to induce cell

lysis. Then, let the plate incubate at room temperature for 10 minutes to stabilize the

luminescent signal.

Luminescence Measurement: Measure the luminescence using a plate reader. The signal is

proportional to the amount of ATP present, which correlates with the number of viable cells.

[11][27][28][29]

Visualizations
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The following diagrams illustrate key workflows and logical relationships in troubleshooting

MTT assays.

MTT Assay Workflow and Potential Artifacts

Standard MTT Workflow

Potential Artifacts

Seed Cells

Treat with Compound

Add MTT Reagent
(Incubate 2-4h)

Colorimetric Interference

False Positive
Solubilize Formazan

(e.g., DMSO)

Compound Interference
(Direct MTT Reduction)

False Positive

Read Absorbance
(~570nm)

Incomplete Solubilization

High Variability

High Background

Inaccurate Results

Click to download full resolution via product page

Caption: Standard MTT assay workflow highlighting stages where artifacts can occur.
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Troubleshooting Decision Tree for Unexpected MTT Results

Unexpectedly High
Absorbance?

Perform Cell-Free
MTT Reduction Assay

Yes

No Direct Reduction

No, issue is
variability or low signal

Absorbance Increases
with Compound?

Conclusion: Compound
Interference Confirmed

Yes No

Use Alternative Assay
(LDH, ATP, etc.)

Consider Metabolic
Alterations

Click to download full resolution via product page

Caption: Decision tree for troubleshooting unexpectedly high absorbance in MTT assays.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b1226572?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1226572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alternative Assay Selection Guide

Primary Issue with MTT Assay

Compound Interference
(Redox/Color)Metabolic Alteration Endpoint Limitation

LDH Assay
(Membrane Integrity)

Best Choice

ATP Assay
(Cellular Energy)

Good Alternative

Resazurin Assay
(Metabolic Activity)

Use with caution
(still redox-based)Good Alternative

Direct Cell Count
(e.g., Trypan Blue)

Confirmatory Good for HTS

Click to download full resolution via product page

Caption: Guide for selecting an alternative assay based on the issue encountered.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. MTT assay overview | Abcam [abcam.com]

2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

3. Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of
Green Tea Polyphenols | PLOS One [journals.plos.org]

4. Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of
Green Tea Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

5. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated
With Polyphenols | Anticancer Research [ar.iiarjournals.org]

6. benchchem.com [benchchem.com]

7. MTT assay protocol | Abcam [abcam.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1226572?utm_src=pdf-body-img
https://www.benchchem.com/product/b1226572?utm_src=pdf-custom-synthesis
https://www.abcam.com/en-us/knowledge-center/cell-biology/mtt-assay
https://pdfs.semanticscholar.org/2ce8/562263d3a5d8f4f9af21cdc7e86d083c491e.pdf
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0010202
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0010202
https://pmc.ncbi.nlm.nih.gov/articles/PMC2855713/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2855713/
https://ar.iiarjournals.org/content/40/10/5427
https://ar.iiarjournals.org/content/40/10/5427
https://www.benchchem.com/pdf/troubleshooting_inconsistent_MTT_assay_results_with_Agent_50.pdf
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1226572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step -
Biology Stack Exchange [biology.stackexchange.com]

9. scielo.br [scielo.br]

10. researchgate.net [researchgate.net]

11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell
Analysis - PMC [pmc.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

14. Influence of medium type and serum on MTT reduction by flavonoids in the absence of
cells - PMC [pmc.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

16. benchchem.com [benchchem.com]

17. Particle-induced artifacts in the MTT and LDH viability assays - PMC
[pmc.ncbi.nlm.nih.gov]

18. Interference of engineered nanoparticles with in vitro toxicity assays - PubMed
[pubmed.ncbi.nlm.nih.gov]

19. MTS, WST-8, and ATP viability assays in 2D and 3D cultures: Comparison of
methodologically different assays in primary human chondrocytes - PMC
[pmc.ncbi.nlm.nih.gov]

20. What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits?
[elabscience.com]

21. Reddit - The heart of the internet [reddit.com]

22. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC
[pmc.ncbi.nlm.nih.gov]

23. MTS, WST-8, and ATP viability assays in 2D and 3D cultures: Comparison of
methodologically different assays in primary … [ouci.dntb.gov.ua]

24. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

25. documents.thermofisher.com [documents.thermofisher.com]

26. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]

27. creative-bioarray.com [creative-bioarray.com]

28. Viability Assays for Cells in Culture [jove.com]

29. Cell Viability Guide | How to Measure Cell Viability [promega.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://biology.stackexchange.com/questions/114451/cell-viability-assay-problems-with-mtt-assay-in-the-solubilization-step
https://biology.stackexchange.com/questions/114451/cell-viability-assay-problems-with-mtt-assay-in-the-solubilization-step
https://www.scielo.br/j/babt/a/cn4qJsnfmfH7tWFkCHdmBbc/?lang=en
https://www.researchgate.net/post/Why_in_the_MTT_assay_the_Formazan_crystals_are_not_dissolving
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8657538/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8657538/
https://www.researchgate.net/post/Does_phenol_red_affect_MTT_solution
https://pmc.ncbi.nlm.nih.gov/articles/PMC3449413/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3449413/
https://www.researchgate.net/publication/357259640_Improved_Formazan_Dissolution_for_Bacterial_MTT_Assay
https://www.benchchem.com/pdf/Technical_Support_Center_Tenuiphenone_B_Interference_in_Colorimetric_Assays.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3446248/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3446248/
https://pubmed.ncbi.nlm.nih.gov/22407301/
https://pubmed.ncbi.nlm.nih.gov/22407301/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11613004/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11613004/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11613004/
https://www.elabscience.com/resources/cell-function/1465
https://www.elabscience.com/resources/cell-function/1465
https://www.reddit.com/r/labrats/comments/1lwuusa/why_is_my_resazurin_alamarblue_assay_not_linear/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11048620/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11048620/
https://ouci.dntb.gov.ua/en/works/9JyPjYwl/
https://ouci.dntb.gov.ua/en/works/9JyPjYwl/
https://www.abcam.com/en-us/knowledge-center/cell-biology/ldh-assay-kit-guide-principles-and-application
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0011851_Pierce_LDH_Cytotoxicity_Asy_UG.pdf
https://www.promega.jp/resources/protocols/technical-manuals/500/ldh-glo-cytotoxicity-assay-protocol/
https://www.creative-bioarray.com/support/atp-cell-viability-assay.htm
https://www.jove.com/t/50645/viability-assays-for-cells-in-culture
https://www.promega.com/resources/guides/cell-biology/cell-viability/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1226572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [identifying and avoiding artifacts and false positives in
MTT assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1226572#identifying-and-avoiding-artifacts-and-false-
positives-in-mtt-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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